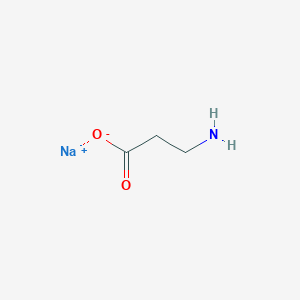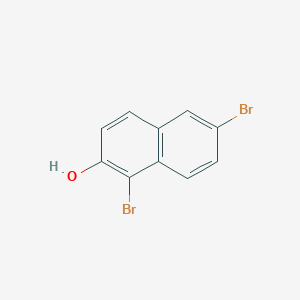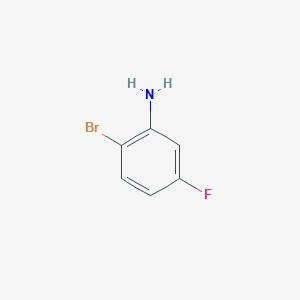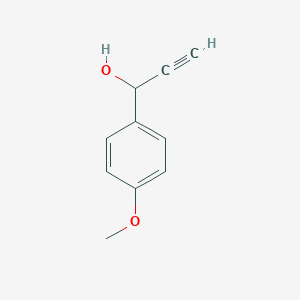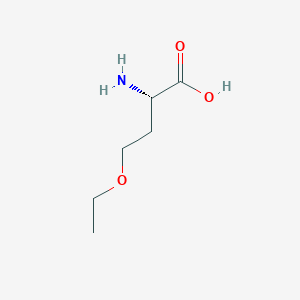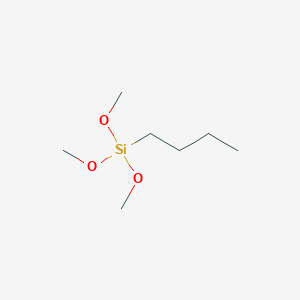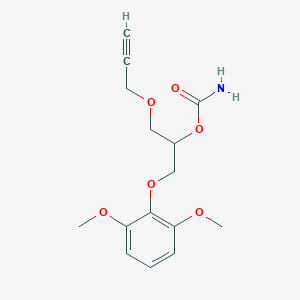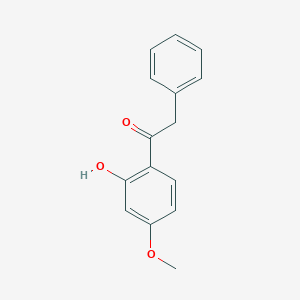
1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone
Overview
Description
The compound 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone is a chemical entity that has been the subject of various synthetic and structural studies. It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, which is further connected to a phenylethanone moiety. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Friedel-Crafts acylation, Michael annulation, and Suzuki-Miyaura cross-coupling reactions. For instance, the synthesis of 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, a related compound, was achieved starting from 2-methoxynaphthalene in 11 steps with an overall yield of 2% . Another related compound, 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, was synthesized using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions, indicating the versatility of phenyl-ethanones in synthetic chemistry .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structure of compounds similar to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. For example, the crystal structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one revealed that it crystallizes in the triclinic crystal class with specific cell parameters and features O–H·O hydrogen bonds . Similarly, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated by X-ray diffraction, showing crystallization in a monoclinic system .
Chemical Reactions Analysis
Compounds with methoxy and phenyl groups can undergo various chemical reactions, including aldol condensation, intramolecular Friedel-Crafts cyclization, and O-condensation followed by double intramolecular Friedel-Crafts alkylation . These reactions are crucial for constructing complex molecular architectures and can be applied to synthesize a wide range of chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone can be inferred from related studies. For instance, the optical and thermal properties of a novel heterocyclic compound were characterized using UV-visible and thermal analysis, indicating transparency in the visible region and thermal stability . These properties are essential for the potential application of such compounds in materials science.
Scientific Research Applications
Synthesis of Phenalenones and Phenylphenalenones : A study by Ospina et al. (2016) outlines the synthesis of phenalenones, specifically 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, derived from Eichhornia crassipes (water hyacinth). This compound, related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, demonstrates the potential for creating complex organic compounds with potential pharmaceutical applications (Ospina et al., 2016).
Synthesis and Reactions of Related Compounds : Pimenova et al. (2003) explored the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound structurally similar to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in various fields (Pimenova et al., 2003).
Crystal Structure Analysis : Wallet et al. (1995) analyzed the crystal structure of a compound closely related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. Understanding the crystal structure of such compounds can lead to insights into their physical properties and potential applications in material science (Wallet et al., 1995).
Mass Spectrometric and Pyrolytic Behavior : A study by Dallakian et al. (1998) investigated the mass spectrometric and pyrolytic behavior of aryl-substituted isoxazolinyl acetophenones, which are chemically related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. This research could be relevant in analytical chemistry, especially in the identification of complex organic molecules (Dallakian et al., 1998).
Synthesis of Triazole Derivatives : Research by Wurfer and Badea (2021) on the synthesis of triazole derivatives, including compounds similar to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, highlights potential applications in organic synthesis and drug discovery (Wurfer & Badea, 2021).
Biological Activities of Heterocyclic Compounds : Heravi et al. (2009) reported on the synthesis of 2-(4-methoxybenzylthio)-1-phenylethanone, a compound with structural similarities to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, and discussed its potential biological activities (Heravi et al., 2009).
Antimitotic and Vascular Disrupting Agents : Chang et al. (2014) explored the synthesis of 2-Hydroxy-3,4,5-trimethoxybenzophenones, which are structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, and evaluated their potential as antimitotic and vascular disrupting agents. This indicates possible applications in cancer research and treatment (Chang et al., 2014).
properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-7-8-13(15(17)10-12)14(16)9-11-5-3-2-4-6-11/h2-8,10,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMYJTSWNPZKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379613 | |
| Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone | |
CAS RN |
18439-96-8 | |
| Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXY-4-METHOXYPHENYL)-2-PHENYLETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

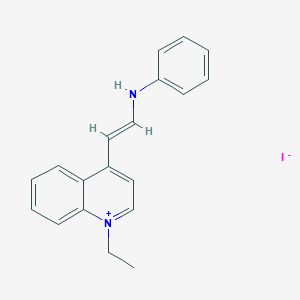
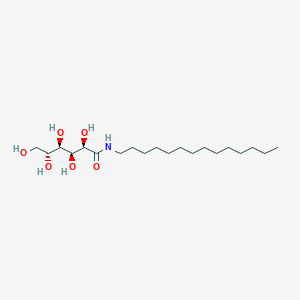
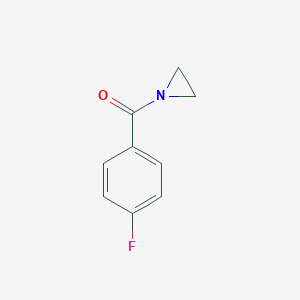
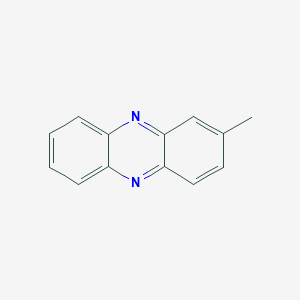
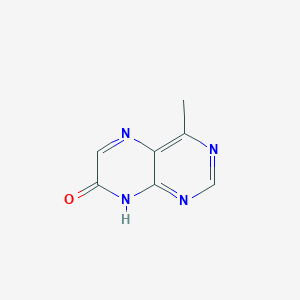
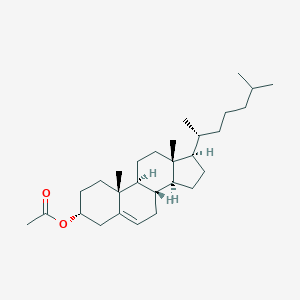
![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
